molecular formula C9H6ClF3O B2880396 1-(4-Chloro-2-(trifluoromethyl)phenyl)ethanone CAS No. 86520-34-5

1-(4-Chloro-2-(trifluoromethyl)phenyl)ethanone

Cat. No.: B2880396
CAS No.: 86520-34-5
M. Wt: 222.59
InChI Key: IHLRCUCLAZYKCT-UHFFFAOYSA-N
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Description

Introduction and Structural Significance

Historical Development and Discovery

The compound emerged from parallel developments in Friedel-Crafts chemistry and fluorinated aromatic synthesis during the late 20th century. While simpler acetophenones like 4'-methoxyacetophenone were characterized as early as 1932, the introduction of both chlorine and trifluoromethyl groups required advances in two key areas:

  • Directed ortho-metalation techniques enabling precise substitution patterns
  • Fluorination methodologies using CF~3~-transfer reagents like (trifluoromethyl)trimethylsilane

Early synthetic routes employed copper-mediated coupling of 4-chloro-2-iodobenzotrifluoride with acetylene precursors, yielding the target compound in ≤45% purity. The 1995 development of Lewis acid-mediated trifluoromethylation marked a turning point, allowing direct introduction of the CF~3~ group to pre-chlorinated acetophenone intermediates.

Positional Isomerism in Trifluoromethylated Acetophenones

The spatial arrangement of substituents creates distinct physicochemical profiles:

Table 1: Isomeric Comparison of Chloro-Trifluoromethyl Acetophenones
Isomer Melting Point (°C) logP Dipole Moment (D)
1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone 58–60 3.12 4.21
1-(4-Chloro-2-(trifluoromethyl)phenyl)ethanone 89–91 3.45 3.98
1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone 102–104 2.87 4.56

Key observations:

  • Meta-chloro isomers exhibit higher melting points due to symmetrical crystal packing
  • Ortho-CF~3~ groups increase lipophilicity through shielding of the ketone's polar surface area
  • Para-chloro substitution enhances dipole moments by maximizing charge separation

Theoretical Framework for Halogenated Acetophenones in Research

Density Functional Theory (DFT) calculations reveal three critical electronic effects:

  • Inductive withdrawal : The -CF~3~ group withdraws σ-electrons (σ* = -0.67 eV), polarizing the aromatic ring
  • Resonance modulation : Chlorine's p-orbital participates in π-conjugation (ΔE~res~ = 1.4 kJ/mol), altering reaction sites
  • Steric gearing : Ortho-substituents create a 127° dihedral angle that directs electrophilic attack to the 5-position

These properties make the compound ideal for studying:

  • Non-covalent interactions : C-F···H-C contacts (2.31 Å) stabilize molecular crystals
  • Tautomeric equilibria : Enolization kinetics show 4× faster rates vs. non-fluorinated analogs

Significance in Organofluorine Chemistry

The compound exemplifies three key principles of fluorinated drug design:

Table 2: Fluorine-Enhanced Pharmacological Properties
Property Effect of CF~3~ Group Experimental Evidence
Metabolic stability ↑ 78% t~1/2~ Microsomal assay data
Membrane permeability ↑ 2.1× logP PAMPA model
Target binding affinity ΔG = -4.2 kcal/mol Isothermal titration calorimetry

Applications span:

  • Catalysis : As a ligand in Pd-mediated cross-couplings (TON = 12,500)
  • Materials science : Building block for fluorinated poly(ether ketone)s (T~g~ = 217°C)
  • Medicinal chemistry : Scaffold for kinase inhibitors (IC~50~ = 9 nM vs. EGFR)

Properties

IUPAC Name

1-[4-chloro-2-(trifluoromethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O/c1-5(14)7-3-2-6(10)4-8(7)9(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLRCUCLAZYKCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Chloro-2-(trifluoromethyl)phenyl)ethanone can be achieved through several methods. One common synthetic route involves the Friedel-Crafts acylation of 4-chloro-2-(trifluoromethyl)benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Chloro-2-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(4-Chloro-2-(trifluoromethyl)phenyl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for the development of new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-(trifluoromethyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Positional Isomers

Compound Name CAS Number Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Differences
1-(4-Chloro-2-(trifluoromethyl)phenyl)ethanone 86520-34-5 Cl (C4), -CF₃ (C2) C₉H₆ClF₃O 222.59 Reference compound
1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanone 1417503-39-9 Cl (C4), -CF₃ (C3) C₉H₅ClF₆O 266.59 -CF₃ at C3 alters steric/electronic effects
1-(3-Chlorophenyl)-2,2,2-trifluoroethanone 321-31-3 Cl (C3), -CF₃ (ethanone) C₈H₄ClF₃O 208.57 Trifluoroethanone core; no -CF₃ on ring

Key Observations :

  • The position of the -CF₃ group significantly impacts reactivity. For example, the C2-substituted compound (target) may exhibit stronger electron-withdrawing effects compared to the C3-substituted isomer due to proximity to the ketone .
  • Trifluoroethanone derivatives (e.g., CAS 321-31-3) lack the aromatic -CF₃ group, reducing steric hindrance but maintaining strong electron-withdrawing properties .

Halogen and Substituent Variations

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanone 1131605-31-6 Br (C2), -CF₃ (C4) C₉H₆BrF₃O 267.04 Larger Br atom increases steric bulk; lower electronegativity vs. Cl
1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone 177211-26-6 Cl (C4), F (C2), -CH₃ (C5) C₉H₈ClFO 188.59 -CH₃ introduces electron-donating effects; F enhances lipophilicity

Key Observations :

  • Brominated analogs (e.g., CAS 1131605-31-6) exhibit reduced electrophilicity compared to chlorinated derivatives due to bromine’s lower electronegativity .
  • Methyl and fluoro substituents (e.g., CAS 177211-26-6) enhance metabolic stability and bioavailability in drug design .

Antiparasitic Activity

Pyridine-based ethanone derivatives (e.g., UDO and UDD) inhibit the CYP51 enzyme in Trypanosoma cruzi, showing efficacy comparable to posaconazole .

Biological Activity

1-(4-Chloro-2-(trifluoromethyl)phenyl)ethanone, a compound with significant biological activity, has garnered attention in various fields, including medicinal chemistry and pharmacology. Its unique structural features contribute to its diverse biological effects, making it a subject of extensive research.

  • IUPAC Name : this compound
  • Molecular Formula : C9H7ClF3O
  • Molecular Weight : 232.60 g/mol

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a potential candidate for developing new antimicrobial agents. The mechanism of action involves disrupting bacterial cell wall synthesis and function, leading to cell death.

Antiviral Properties

This compound has also demonstrated antiviral activity against specific viruses. In studies focusing on flaviviruses, compounds with similar structures were found to inhibit viral replication effectively. The presence of the trifluoromethyl group enhances the compound's potency by improving its binding affinity to viral proteins .

Anticancer Potential

The compound's anticancer properties have been explored in various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells while sparing healthy cells, indicating a selective cytotoxic effect. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of less than 10 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus<10
Escherichia coli<10
Pseudomonas aeruginosa20

Study 2: Antiviral Activity Against Flaviviruses

In another investigation, the antiviral activity of structurally similar compounds was assessed using a yellow fever virus model. The study found that certain derivatives had an effective concentration (EC50) for inhibiting viral replication in the range of 5-50 µM. The structure-activity relationship (SAR) analysis revealed that substituents on the phenyl ring significantly influenced antiviral potency .

Compound EC50 (µM) Selectivity Index
Compound A2510
Compound B1515
Compound C530

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. For instance, its binding to viral proteins may inhibit critical processes such as viral entry and replication. Additionally, its impact on cellular pathways involved in apoptosis suggests potential applications in cancer therapy .

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